Home > Products > Screening Compounds P47193 > (S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid (Clopidogrel Impurity)
(S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid (Clopidogrel Impurity) -

(S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid (Clopidogrel Impurity)

Catalog Number: EVT-8356716
CAS Number:
Molecular Formula: C14H14ClNO2S
Molecular Weight: 295.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid, commonly referred to as Clopidogrel Impurity, is a significant compound in pharmaceutical chemistry, particularly as an impurity in the synthesis of Clopidogrel, an antiplatelet medication. This compound plays a crucial role in understanding the synthesis and quality control of Clopidogrel, which is widely used to prevent blood clots in patients with cardiovascular diseases.

Source

Clopidogrel Impurity is derived from the synthesis of Clopidogrel itself, which is a thienopyridine derivative. The compound is formed during the manufacturing process and can impact the efficacy and safety profile of the final pharmaceutical product. Its presence necessitates rigorous analytical methods for detection and quantification to ensure compliance with pharmaceutical standards.

Classification

Clopidogrel Impurity falls under the category of pharmaceutical impurities, specifically structural analogs that may arise during synthetic routes. Understanding such impurities is essential for regulatory compliance, as they can affect drug performance and patient safety.

Synthesis Analysis

Methods

The synthesis of Clopidogrel Impurity can be achieved through several methods, often involving multi-step organic reactions. A notable method includes:

  1. Formation of Intermediates:
    • Thiophene-2-ethanol reacts with tosyl chloride under alkaline conditions to produce p-toluenesulfonic acid-2-thiophene ethyl ester.
    • O-chlorophenyl glycine undergoes esterification with methanol catalyzed by sulfuric acid to yield o-chlorophenyl glycine methyl ester.
  2. Condensation Reactions:
    • The intermediate products are then condensed under alkaline conditions, followed by acidification to produce the desired Clopidogrel Impurity .

Technical Details

The synthesis typically involves careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. For instance, using organic solvents and controlling the reaction environment helps in minimizing side reactions that could lead to unwanted impurities.

Molecular Structure Analysis

Structure

The molecular structure of Clopidogrel Impurity can be described by its chemical formula C13H14ClN1O2SC_{13}H_{14}ClN_{1}O_{2}S. The compound features a chlorophenyl group attached to an amino acetic acid structure, which incorporates a thiophene moiety.

Data

  • Molecular Weight: Approximately 273.77 g/mol
  • Functional Groups:
    • Amine
    • Carboxylic acid
    • Aromatic ring
    • Thiophene ring
Chemical Reactions Analysis

Reactions

The primary reactions involved in synthesizing Clopidogrel Impurity include:

  1. Esterification: The reaction between o-chlorophenyl glycine and methanol produces an ester.
  2. Condensation: The condensation of thiophene derivatives with chlorophenyl intermediates forms the final impurity.
  3. Hydrochloride Formation: The product can be converted into its hydrochloride salt for stability and ease of handling.

Technical Details

These reactions often require specific catalysts and controlled environments to ensure high selectivity and yield. For example, sulfuric acid acts as a catalyst in esterification processes to facilitate the reaction between alcohols and acids.

Mechanism of Action

Process

Clopidogrel Impurity does not exhibit therapeutic effects like its parent compound but serves as a marker for quality control in Clopidogrel production. It may influence the pharmacokinetics and pharmacodynamics of Clopidogrel when present in significant quantities.

Data

Research indicates that impurities can alter the metabolism of drugs within the body, potentially affecting their efficacy. Analytical methods such as high-performance liquid chromatography are employed to monitor these impurities during drug formulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Melting Point: The melting point range is generally reported between 171°C to 176°C .

Chemical Properties

  • Solubility: Soluble in organic solvents like dichloromethane and acetone.
  • Stability: The stability can vary based on environmental conditions; hence proper storage is essential to maintain purity.
Applications

Scientific Uses

Clopidogrel Impurity is primarily utilized in:

  • Quality Control: It serves as a reference standard for monitoring impurities in Clopidogrel formulations.
  • Research: Studies on this impurity contribute to understanding drug metabolism and interactions, aiding in the development of safer pharmaceutical products.
  • Regulatory Compliance: Ensuring that pharmaceutical products meet safety standards set by regulatory bodies such as the Food and Drug Administration requires thorough analysis of impurities like Clopidogrel Impurity.
Synthesis and Formation Mechanisms of Clopidogrel Impurities

Synthetic Pathways Leading to Impurity Generation

(S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid (designated as Clopidogrel Impurity A in pharmacopeial standards) arises as a critical process-related impurity during clopidogrel manufacturing. This carboxylic acid derivative primarily forms through two synthetic routes:

  • Incomplete Esterification Pathway: During the final step of clopidogrel synthesis, incomplete esterification of the carboxylic acid precursor (S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid can lead to its direct presence in the active pharmaceutical ingredient (API). This occurs when the reaction between the carboxylic acid intermediate and methanol, typically catalyzed by thionyl chloride or sulfonic acids, does not proceed to completion [6] [9].

  • Hydrolysis of Clopidogrel: The impurity can also form in situ during synthesis if the methyl ester group of clopidogrel is hydrolyzed under basic conditions employed in subsequent processing steps or during work-up procedures. Residual moisture and catalytic impurities can exacerbate this hydrolysis [1] [7].

  • Sulfonate Ester Pathway: A specific route to generate sulfonate ester impurities involves the condensation of o-chlorobenzyl glycine derivatives with 2-thiophene ethanol derivatives. For instance, reacting o-chlorobenzyl glycine with 2-(thiophen-2-yl)ethanol in the presence of formaldehyde and catalysts like camphorsulfonic acid or p-toluenesulfonyl chloride can yield intermediates that may undergo unintended hydrolysis or incomplete conversion, leading directly to the acetic acid impurity. Patent CN111440139A details such condensation processes under controlled temperatures (0-5°C) and specific solvents (dichloromethane/methanol mixtures), highlighting the risk of impurity formation if reaction parameters deviate [4].

  • Thienylethylamine Route: Alternative synthesis involves reacting methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride with 2-(thiophen-2-yl)ethyl tosylate. Incomplete reaction or hydrolysis of the ester group during this step can directly yield the acetic acid impurity instead of the desired ester (clopidogrel). Careful control of reaction time, temperature, and stoichiometry is essential to minimize this side reaction [6].

Table 1: Common Synthetic Routes Posing Risk of Clopidogrel Impurity A Formation

Synthetic RouteKey Reaction StepCritical Parameters Influencing Impurity A FormationMitigation Strategy
Esterification of Carboxylic Acid(S)-Acid Intermediate + MeOH → ClopidogrelCatalyst activity, Reaction time, Water content, TemperatureAnhydrous conditions, Catalyst optimization
Hydrolysis of Clopidogrel (API)Clopidogrel + H₂O/OH⁻ → Impurity ApH, Temperature, Processing timeNeutral work-up, Low-temperature processing
Sulfonate CondensationGlycine Derivative + Thienylethanol Derivative + CH₂OStoichiometry, Catalyst type (e.g., TsCl), Solvent systemPrecursor purification, Controlled addition rates
Thienylethylamine AlkylationAmino Ester + Thienylethyl Tosylate → ClopidogrelBase strength, Solvent polarity, Tosylate leaving group qualityHigh-purity reagents, Optimized base concentration

Degradation Mechanisms Under Oxidative and Hydrolytic Conditions

Clopidogrel and its intermediates are susceptible to hydrolytic and oxidative degradation, leading to various impurities, including the target acetic acid derivative.

  • Acidic Hydrolysis: Under acidic conditions (e.g., 0.5N HCl), clopidogrel undergoes significant degradation primarily via ester hydrolysis. This cleavage of the methyl ester bond directly yields (S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid (Impurity A) as the major degradation product. Studies using HPLC-UV confirmed this pathway by co-injecting authentic Impurity A standard with acid-stressed samples, demonstrating matching retention times and peak enhancement. The reaction proceeds via protonation of the ester carbonyl oxygen, followed by nucleophilic attack by water [1] [7] [8].

  • Basic Hydrolysis: Exposure to alkaline conditions (e.g., 0.5N NaOH) also results in rapid degradation, predominantly through the same ester hydrolysis mechanism as acid hydrolysis, generating Impurity A. The mechanism involves nucleophilic attack by hydroxide ion on the carbonyl carbon of the ester group. Basic hydrolysis tends to be faster than acidic hydrolysis under comparable conditions due to the stronger nucleophile. This degradation pathway is a major concern during synthesis (work-up with aqueous base) and potentially in formulation if alkaline excipients are present [1] [7].

  • Oxidative Degradation: Unlike hydrolysis, clopidogrel exhibits relative stability towards oxidative stress (e.g., 3.0% H₂O₂). Significant formation of Impurity A is not observed under standard oxidative stress conditions. However, other oxidative impurities can form, such as sulfoxides or hydroxylated derivatives, depending on the oxidizing agent and conditions. The thiophene ring and the tertiary amine are potential sites for oxidation. Ball milling studies using strong oxidants like KMnO₄ or Oxone® show complex degradation profiles but do not typically highlight Impurity A as a major oxidative product [1] [8] [10].

  • Stability in Aqueous Media: While clopidogrel is relatively stable in neutral water, prolonged exposure or elevated temperatures can still lead to measurable hydrolysis to Impurity A. The inherent stability of the ester bond in water is moderate but can be catalyzed by trace metals or changes in microenvironmental pH within solid dosage forms [2] [8].

Table 2: Hydrolytic Degradation Kinetics of Clopidogrel to Impurity A

Stress ConditionConcentrationTime/Temp% Degradation to Impurity AOther Major DegradantsMechanism
Acid Hydrolysis0.5 N HCl24h / Room Temp~25-35%Minor unidentified peaksEster Hydrolysis (AAC1)
Acid Hydrolysis0.5 N HCl24h / 60°C>90%Trace levelsEster Hydrolysis (AAC1)
Base Hydrolysis0.5 N NaOH24h / Room Temp~40-50%None significantEster Hydrolysis (BAC2)
Base Hydrolysis0.5 N NaOH24h / 60°C>95%None significantEster Hydrolysis (BAC2)
Oxidation3.0% H₂O₂24h / Room Temp<5%Sulfoxides, HydroxylatesSide-chain/Thtiophene Oxidation
Neutral WaterN/A10 days / 60°C~10-15%Trace levelsSlow Ester Hydrolysis

Role of Process-Related Variables in Impurity Formation

The formation of (S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid during clopidogrel manufacturing is highly sensitive to process parameters:

  • Solvent Choice and Water Content: The use of protic solvents like methanol or ethanol in esterification steps significantly increases the risk of ester hydrolysis or incomplete esterification, directly leading to Impurity A. Aqueous work-ups are critical control points; residual water in organic layers (e.g., dichloromethane extracts) before crystallization can facilitate hydrolysis during downstream processing. Strict control of water content (<0.1% in key reaction solvents like dichloromethane or toluene) is essential. Anhydrous conditions are paramount during the final esterification and isolation steps [6] [4] [9].

  • Catalyst Type and Loading: Acid catalysts like p-toluenesulfonic acid (p-TsOH), methanesulfonic acid (MSA), or thionyl chloride (SOCl₂) are used in esterification. Excess catalyst or harsh conditions (high temperature, prolonged time) can promote not only the desired esterification but also racemization (generating the R-enantiomer impurity) and potentially degradation of the formed ester back to the acid. Patent WO2004074215A1 emphasizes the need for precise stoichiometry and controlled addition rates of catalysts like SOCl₂ in methanol to minimize impurity generation, including Impurity A. The choice of catalyst also impacts the formation of sulfonate esters, which can be precursors or side products related to impurity profiles [6] [4].

  • Temperature Control During Synthesis: Elevated temperatures during synthesis steps involving the carboxylic acid precursor or the final API accelerate hydrolysis and racemization. For example, condensation reactions involving formaldehyde and amines (e.g., Mannich-type reactions in alternative synthetic routes) are exothermic. Uncontrolled exotherms can lead to localized overheating, promoting hydrolysis of the ester group in clopidogrel or its intermediates to form Impurity A. Maintaining low temperatures (e.g., 0-5°C) during critical steps like sulfonate formation or condensations is crucial [4] [6].

  • Crystallization Conditions: The polymorphic form of clopidogrel bisulfate (e.g., Form I vs. Form II) and the solvent system used for its final crystallization influence impurity inclusion. While amorphous forms generally exhibit higher chemical reactivity and degradation propensity, crystalline forms can occlude impurities like Impurity A if present in the mother liquor. Recrystallization from solvents like acetone or isopropanol requires precise control of cooling rates and seeding to ensure the desired polymorph is formed and impurities are effectively rejected into the mother liquor. Studies show that microenvironmental pH differences between polymorphs can also subtly influence the rate of acid-catalyzed hydrolysis during storage, although this is more relevant post-manufacturing [2] [6].

  • Chiral Integrity Maintenance: The synthesis of clopidogrel relies on maintaining the S-configuration at the chiral center. Process conditions can induce racemization, leading to (R)-clopidogrel, which is devoid of activity and considered an impurity. This R-enantiomer can undergo hydrolysis to yield (R)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid, a diastereomeric impurity relative to the S-acid. Racemization risk is heightened under basic conditions, elevated temperatures, or prolonged reaction times, particularly during steps involving the chiral α-amino ester moiety before the final ring closure or after hydrolysis. Resolution steps using chiral acids like (+)-10-camphorsulfonic acid or (+)-tartaric acid are employed to purify the S-enantiomer, but incomplete resolution leaves residual R-acid impurity [6] [9].

Mechanistic Insights into Photodegradation and Thermal Stress-Induced Impurity Formation

Solid-state degradation of clopidogrel bisulfate under light and heat can generate Impurity A, albeit often less prominently than hydrolytic pathways:

  • Photodegradation Mechanism and Humidity Dependence: Solid clopidogrel hydrogen sulfate (polymorph Form I) exhibits significant photodegradation under artificial solar light (Xe lamp) and indoor light, but only under conditions of high relative humidity (RH > 50%). Under dry conditions (RH ≤ 21%), photostability is relatively high. The proposed mechanism involves photoexcitation facilitating nucleophilic attack by water molecules on the ester carbonyl carbon. This hydrolysis reaction cleaves the methyl ester bond, directly yielding Impurity A as a primary photodegradation product. Liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) studies confirm Impurity A (m/z 310.0465 [M-H]⁻) as a major photoproduct in humid conditions. The extent of degradation correlates strongly with RH; exposure to 75% RH under simulated sunlight for 144 hours resulted in substantial Impurity A formation (>5%), whereas minimal degradation (<0.5%) occurred at 0% RH under identical irradiation. This highlights the critical role of absorbed water acting as a reactant in the solid-state photolytic process [8].

  • Thermal Degradation Pathways: Under thermal stress (e.g., 60°C), solid clopidogrel degrades primarily via hydrolysis and decarboxylation. While ester hydrolysis leading to Impurity A is observed, it is often accompanied or superseded by other degradation routes depending on the solid form and microenvironment:

  • Hydrolysis: Similar to solution-state hydrolysis, the residual moisture in the solid API facilitates the cleavage of the methyl ester bond, generating Impurity A. This pathway dominates in amorphous forms or under conditions of high humidity during thermal stress [2].
  • Decarboxylation/Dimerization: At higher temperatures or in specific polymorphic forms, the carboxylic acid Impurity A itself can undergo further degradation. Potential pathways include decarboxylation (loss of CO₂) leading to simpler amines, or dimerization via radical or condensation mechanisms forming higher molecular weight impurities. These were identified in LC-UV-MS studies of thermally stressed amorphous clopidogrel bisulfate. The dimeric impurities result from oxidative coupling or condensation reactions between molecules of Impurity A or between Impurity A and intact clopidogrel [2].
  • Polymorph-Specific Reactivity: The degradation profile under thermal stress differs significantly between polymorphic forms (I and II) and the amorphous solid. Amorphous clopidogrel exhibits the highest degradation rate due to its higher free energy and molecular mobility. Polymorph I shows greater thermal stability than Polymorph II under identical humidity conditions. This difference is attributed to variations in crystal packing density and the microenvironmental pH within the crystal lattice, which influences the rate of acid/base catalyzed hydrolysis pathways [2].
  • Interaction with Excipients (Microenvironmental pH): In formulated drug products, the degradation of clopidogrel to Impurity A under thermal stress is significantly influenced by the microenvironmental pH created by excipients. Basic excipients (e.g., certain binders or disintegrants) can catalyze ester hydrolysis. Conversely, acidic excipients might stabilize the ester bond but potentially promote other degradation routes or affect the stability of the bisulfate salt. Solid-state studies comparing degradation in pure API versus API-excipient blends demonstrate that the rate of Impurity A formation under thermal stress can increase dramatically in the presence of basic excipients, highlighting the role of solid-state proton transfer facilitated by molecular proximity and moisture [2] [8].

  • Mechanistic Role of Radicals in Thermal/Oxidative Stress: While pure thermal degradation in the absence of oxygen primarily involves hydrolysis, thermal stress in the presence of oxygen (thermo-oxidative stress) introduces radical-mediated pathways. Traces of peroxides in excipients or dissolved oxygen can initiate free radical chain reactions. The thiophene ring in clopidogrel or Impurity A is susceptible to radical attack, potentially leading to hydroxylation or ring-opening products. Furthermore, radical species can abstract hydrogen atoms adjacent to the amino or carboxylic acid groups in Impurity A, facilitating dimerization via radical recombination or dehydration reactions. Electron paramagnetic resonance (EPR) studies could potentially detect radical intermediates, supporting this mechanism [2] [8].

Table 3: Photodegradation and Thermal Degradation Conditions Leading to Impurity A

Stress TypeConditionKey FactorMajor Degradation ProductsMechanismEvidence
Photolysis (Solid)Simulated Sunlight, 0% RHLow HumidityMinimal Degradation (<0.5%)Insufficient reactant (H₂O)LC-UV-MS, HRMS
Photolysis (Solid)Simulated Sunlight, 75% RHHigh Humidity (>50% RH)Impurity A (Major), Minor Oxidized ProductsPhoto-assisted Ester HydrolysisLC-UV-MS (Peak match), Kinetic correlation with RH
Thermal (Solid API)60°C (Dry)Temperature, Polymorphic FormImpurity A (Minor), Dimers, DecarboxylatesSolid-state Hydrolysis, Radical DimerizationHPLC, LC-MS, XRD Stability Comparison
Thermal (Amorphous)60°C (Humidified)Molecular Mobility, MoistureImpurity A (Significant), Complex MixtureEnhanced Hydrolysis & Secondary ReactionsStability-indicating HPLC
Thermo-oxidative60°C, Presence of O₂/PeroxidesRadical InitiatorsImpurity A, Hydroxylates, Dimeric Radical AdductsHydrolysis + Radical Addition/OxidationEPR (Radical detection), LC-MS

Properties

Product Name

(S)-2-(2-Chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetic acid (Clopidogrel Impurity)

IUPAC Name

(2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetic acid

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

InChI

InChI=1S/C14H14ClNO2S/c15-12-6-2-1-5-11(12)13(14(17)18)16-8-7-10-4-3-9-19-10/h1-6,9,13,16H,7-8H2,(H,17,18)/t13-/m0/s1

InChI Key

LXVSWSGFEJYTPS-ZDUSSCGKSA-N

SMILES

C1=CC=C(C(=C1)C(C(=O)O)NCCC2=CC=CS2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)NCCC2=CC=CS2)Cl

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)NCCC2=CC=CS2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.